molecular formula C9H6N2OS B1384848 2-(Pyridin-4-yl)thiazole-4-carbaldehyde CAS No. 533885-37-9

2-(Pyridin-4-yl)thiazole-4-carbaldehyde

Cat. No.: B1384848
CAS No.: 533885-37-9
M. Wt: 190.22 g/mol
InChI Key: UWLRZQDSOIGSKX-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)thiazole-4-carbaldehyde is a heterocyclic compound that features both pyridine and thiazole ringsThe molecular formula of this compound is C9H6N2OS, and it has a molecular weight of 190.23 g/mol .

Mechanism of Action

Target of Action

Thiazole derivatives have been known to interact with dna and topoisomerase ii , which could potentially be the targets for this compound.

Mode of Action

It’s known that thiazole derivatives can bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Given its potential interaction with dna and topoisomerase ii , it may impact the DNA replication and repair pathways.

Result of Action

Based on the potential interaction with dna and topoisomerase ii , it can be inferred that the compound may cause DNA damage, leading to cell cycle arrest and cell death.

Biochemical Analysis

Biochemical Properties

2-(Pyridin-4-yl)thiazole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with transition metals, which can act as catalysts in biochemical reactions . The nature of these interactions often involves coordination bonds between the nitrogen and sulfur atoms in the thiazole ring and the metal ions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the production of collagen in vitro, indicating its potential role in cellular differentiation and tissue repair . Additionally, it may impact cellular metabolism by interacting with key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. This compound has also been shown to influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal temperatures and pressures, but it can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, with some changes in cellular metabolism and gene expression observed over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular function and tissue repair. At high doses, it can exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, it can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its biochemical activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects . Its activity and function can be influenced by its localization, as different cellular compartments provide distinct biochemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)thiazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-pyridinecarboxaldehyde with thioamide under acidic conditions to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)thiazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products Formed

    Oxidation: 2-(Pyridin-4-yl)thiazole-4-carboxylic acid.

    Reduction: 2-(Pyridin-4-yl)thiazole-4-methanol.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(Pyridin-4-yl)thiazole-4-carbaldehyde has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-4-yl)thiazole-4-carbaldehyde is unique due to its aldehyde functional group, which provides distinct reactivity compared to its analogs. This reactivity allows for the formation of various derivatives and conjugates, making it a valuable intermediate in synthetic chemistry and drug development .

Properties

IUPAC Name

2-pyridin-4-yl-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c12-5-8-6-13-9(11-8)7-1-3-10-4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLRZQDSOIGSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651225
Record name 2-(Pyridin-4-yl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

533885-37-9
Record name 2-(Pyridin-4-yl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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